molecular formula C8H14O3 B6266551 ethyl 3,3-dimethyl-4-oxobutanoate CAS No. 50891-56-0

ethyl 3,3-dimethyl-4-oxobutanoate

Cat. No.: B6266551
CAS No.: 50891-56-0
M. Wt: 158.2
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Description

Ethyl 3,3-dimethyl-4-oxobutanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.2. The purity is usually 85.
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Properties

CAS No.

50891-56-0

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

85

Origin of Product

United States

Historical Context and Early Preparative Methodologies

While a singular, seminal publication detailing the first-ever synthesis of ethyl 3,3-dimethyl-4-oxobutanoate is not readily apparent in historical literature, its preparation can be understood through the lens of well-established, classical reactions for forming β-keto esters. The fundamental challenge in its synthesis is the creation of a C-C bond adjacent to a carbonyl group to establish the characteristic 1,3-dicarbonyl relationship.

Early methodologies for analogous compounds relied heavily on reactions like the Claisen condensation. researchgate.netacs.org This reaction involves the base-mediated self-condensation of an ester containing α-hydrogens. google.com For a sterically hindered, unsymmetrical product like this compound, a "crossed" or "mixed" Claisen condensation would be necessary. A plausible, albeit challenging, route would involve the reaction of the enolate of ethyl acetate (B1210297) with a ketone that lacks α-hydrogens, such as pinacolone (B1678379) (3,3-dimethyl-2-butanone). However, the steric bulk of pinacolone would likely result in low yields.

A more effective and general historical approach for synthesizing α,α-dialkyl β-keto esters involves the C-acylation of ketone enolates. A patented process describes the reaction of dialkyl ketones, such as pinacolone, with a dialkyl carbonate in the presence of a strong base like sodium hydride or an alkali metal alcoholate. researchgate.net This method directly introduces the desired ester functionality.

Another classical approach that could be adapted is the Reformatsky reaction, which uses an organozinc reagent formed from an α-halo ester. organic-chemistry.org While typically used to form β-hydroxy esters, modifications can lead to β-keto esters. nih.gov More modern and efficient methods have since been developed, including the acylation of dianions or the use of specific activating groups, but the foundational strategies of C-C bond formation via enolate chemistry remain central. foodb.ca

Significance As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

β-Keto esters are renowned as versatile building blocks in organic synthesis due to their dual functional group reactivity, and ethyl 3,3-dimethyl-4-oxobutanoate is no exception. nih.gov Its primary significance lies in its use as a precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. nih.gov The 1,3-relationship of its carbonyl groups allows it to react with dinucleophiles to form various ring systems.

A prominent application is in the synthesis of substituted pyrazolones. The reaction of a β-keto ester with hydrazine (B178648) or its derivatives is a classic and reliable method for constructing the pyrazolone (B3327878) ring. researchgate.netresearchgate.net In the case of this compound, condensation with a hydrazine would lead to the formation of a pyrazolone ring bearing the characteristic gem-dimethyl substituent.

Furthermore, the active methylene (B1212753) group at the C-2 position, flanked by both the ester and ketone carbonyls, is a key site of reactivity. This allows for its participation in various condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to generate more elaborate structures. nih.gov The compound also serves as a valuable intermediate in multi-component reactions for the synthesis of substituted pyridines, where the dicarbonyl moiety is essential for the annulation process that forms the pyridine (B92270) ring. organic-chemistry.orgorganic-chemistry.orgijpsonline.comnih.gov The steric hindrance provided by the gem-dimethyl group can offer unique regiochemical control in these syntheses, making it a specialized tool for accessing specific substitution patterns that might be difficult to obtain with less hindered analogs.

Structural Features and Functional Group Reactivity Profile of Ethyl 3,3 Dimethyl 4 Oxobutanoate

The chemical behavior of ethyl 3,3-dimethyl-4-oxobutanoate is a direct consequence of its unique molecular architecture.

Key Structural Features:

Ethyl Ester Group: A standard ester functional group, susceptible to hydrolysis under acidic or basic conditions.

Ketone Group: An oxo group located at the C-4 position, which can undergo typical ketone reactions like reduction and nucleophilic addition.

Gem-Dimethyl Group: Two methyl groups attached to the C-3 position. This is the most defining feature, creating a quaternary carbon center.

Active Methylene (B1212753) Group: The C-2 methylene protons are positioned between two electron-withdrawing carbonyl groups, rendering them acidic and thus a primary site for enolate formation and subsequent nucleophilic attack.

The most significant structural aspect is the absence of protons on the C-3 carbon. In simpler β-keto esters like ethyl acetoacetate (B1235776), the α-protons are acidic and are the typical site of alkylation. researchgate.net The quaternary nature of the C-3 carbon in this compound blocks this pathway entirely, fundamentally altering its reactivity profile.

Reactivity Profile:

Reactions at the C-2 Methylene Group: The acidity of the C-2 protons allows for deprotonation with a suitable base to form a stabilized enolate. This enolate can act as a nucleophile in various C-C bond-forming reactions, including aldol-type condensations and Michael additions.

Reactions at the C-4 Ketone: The ketone is a site for nucleophilic attack. For instance, selective reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol without affecting the less reactive ester group.

Hydrolysis and Decarboxylation: Like other β-keto esters, it can undergo hydrolysis to form the corresponding β-keto acid, 3,3-dimethyl-4-oxobutanoic acid. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield a ketone, in this case, 3,3-dimethyl-2-butanone (pinacolone). nih.gov This sequence is a powerful tool for using the ester as a temporary group to facilitate other reactions.

Heterocycle Formation: The bifunctional nature of the molecule allows it to act as a three-carbon synthon in reactions with dinucleophiles like hydrazine (B178648) (to form pyrazolones) or urea (B33335) derivatives (to form pyrimidines).

Overview of Research Trajectories Involving β Keto Esters with Specific Alkyl Substitution Patterns

Esterification Approaches for the Synthesis of Ethyl 3,3-Dimethyl-4-Oxobutanoate Precursors

The synthesis of precursors to this compound often involves the formation of an ester group. Esterification is a fundamental reaction in organic synthesis, and several methods can be employed to convert a carboxylic acid into its corresponding ester.

One of the most common methods is the Fischer esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com For the synthesis of precursors to this compound, the corresponding carboxylic acid, 3,3-dimethyl-4-oxobutanoic acid, would be reacted with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) , in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) . orgsyn.org This method is particularly useful for esterifications that are sensitive to acidic conditions and can be performed at room temperature. orgsyn.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. This method is applicable to a wide range of acids and alcohols. orgsyn.org

The choice of esterification method depends on the specific substrate and the desired reaction conditions. The following table summarizes key aspects of these two common esterification methods.

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄, TsOH)Typically refluxing in excess alcoholSimple, inexpensive reagentsEquilibrium reaction, requires excess alcohol, harsh acidic conditions
DCC/DMAP Coupling Carboxylic acid, alcohol, DCC, DMAPRoom temperature in an aprotic solvent (e.g., dichloromethane)Mild conditions, high yieldsDCC is a sensitizer, formation of dicyclohexylurea byproduct

Strategies for the Formation of the β-Keto Ester Moiety

The formation of the β-keto ester functional group is a critical step in the synthesis of this compound and its analogues. Several powerful synthetic strategies have been developed for this purpose.

Carbonyl-Ester Condensation Reactions

Carbonyl-ester condensation reactions are a cornerstone of β-keto ester synthesis. The Claisen condensation is an intermolecular reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgallen.inorganic-chemistry.org The reaction is driven by the formation of a resonance-stabilized enolate of the resulting β-keto ester. allen.inmasterorganicchemistry.com For the Claisen condensation to be efficient, the ester must have at least two α-hydrogens. wikipedia.org When two different esters are used, a mixture of products can result, which is known as a "crossed" Claisen condensation. allen.inlibretexts.org To achieve a good yield of a single product in a crossed Claisen condensation, one of the esters should ideally lack α-hydrogens. allen.inorganic-chemistry.org

The intramolecular counterpart to the Claisen condensation is the Dieckmann condensation , which is used to form cyclic β-keto esters from diesters. mychemblog.comorganic-chemistry.orgnumberanalytics.comsynarchive.com This reaction is particularly effective for the synthesis of 5- and 6-membered rings. organic-chemistry.orgnrochemistry.com The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group within the same molecule. mychemblog.comnrochemistry.com

Condensation Reaction Type Reactants Product
Claisen Condensation IntermolecularTwo ester moleculesβ-Keto ester
Dieckmann Condensation IntramolecularOne diester moleculeCyclic β-keto ester

Oxidation Protocols for Hydroxy-Substituted Butanoates

An alternative strategy for the synthesis of β-keto esters involves the oxidation of the corresponding β-hydroxy esters. This approach is particularly useful when the chiral center is at the hydroxyl-bearing carbon, as the oxidation of a stereochemically pure β-hydroxy ester can provide access to enantiomerically enriched β-keto esters. A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of alkyl aryl ketones to α-hydroxyalkyl aryl ketones can be achieved using Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene. organic-chemistry.org Chiral α-hydroxy β-keto esters can be synthesized with excellent yields and enantioselectivities through the α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide (CHP) as the oxidant, catalyzed by a chiral salen-zirconium(IV) complex. organic-chemistry.org

Nucleophilic Acylation and Alkylation Routes

Nucleophilic acylation and alkylation reactions provide versatile routes to β-keto esters. The acetoacetic ester synthesis is a classic method that utilizes the alkylation of the enolate of ethyl acetoacetate (B1235776) to produce substituted ketones. jove.comntu.edu.sg The α-protons of β-keto esters are acidic and can be removed by a base to form a nucleophilic enolate ion. jove.comlibretexts.org This enolate can then react with an alkyl halide in an SN2 reaction to form an alkylated β-keto ester. jove.comlibretexts.org This process can be repeated to introduce a second alkyl group. ntu.edu.sg Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester yields a ketone. jove.comlibretexts.org

Nucleophilic addition to α,β-unsaturated carbonyl compounds, also known as conjugate addition or 1,4-addition , is another powerful method. libretexts.org In this reaction, a nucleophile attacks the β-carbon of an α,β-unsaturated ester. libretexts.orgrsc.org This reaction can be used to introduce a variety of substituents at the β-position.

Stereoselective and Enantioselective Synthetic Routes to Substituted β-Keto Esters

The development of stereoselective and enantioselective methods for the synthesis of substituted β-keto esters is of significant interest, as these compounds are valuable chiral building blocks in organic synthesis. google.com

Asymmetric hydrogenation of β-keto esters is a highly effective method for producing chiral β-hydroxy esters with high enantioselectivity. acs.org However, creating stereogenic centers directly in the β-keto ester structure can be more challenging.

One approach involves the asymmetric alkylation of β-keto ester enolates . researchgate.net This can be achieved by using a chiral base or a chiral auxiliary to control the stereochemical outcome of the alkylation reaction. rsc.org The development of catalytic enantioselective methods is a primary goal in this area. For example, the catalytic α-fluorination of α-substituted acyclic β-keto esters has been achieved using a Ti/TADDOL complex and Selectfluor®, yielding fluorinated compounds with enantiomeric excesses ranging from 62–90%. mdpi.com

Another strategy is the dynamic kinetic resolution (DKR) of racemic β-stereogenic α-keto esters. core.ac.uk In this process, a racemic starting material is converted into a single enantiomer of the product through a combination of a rapid racemization of the starting material and a stereoselective reaction.

Recent advances in catalysis have enabled the development of highly stereoselective reactions. For instance, a hybrid system of palladium and ruthenium complexes has been used to catalyze the asymmetric dehydrative allylation of β-keto esters, affording products with high diastereo- and enantioselectivity under nearly neutral conditions, which prevents epimerization of the product. researchgate.net

Development of Green Chemistry Approaches and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of β-keto esters to develop more sustainable and environmentally friendly processes.

Biocatalysis offers a promising green alternative to traditional chemical methods. Enzymes, such as lipases, can be used to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.comgoogle.com This approach can also be used for the kinetic resolution of racemic alcohols to produce optically active β-keto esters. google.com Whole-cell biocatalysts are also being developed for the synthesis of hydroxy- and keto-functionalized fatty acid methyl esters, which are valuable industrial compounds. researchgate.net Engineered microorganisms can be used to perform cascade reactions, offering advantages such as cofactor regeneration and avoiding the need for protein purification. researchgate.net The asymmetric reduction of β-keto esters to enantiomerically pure β-hydroxy esters can be achieved using cell-free enzymes, and innovative approaches are being developed to maximize enzyme reusability. rsc.org

Electrochemical methods provide another sustainable route to β-keto ester derivatives. An electrochemical method for the synthesis of β-keto spirolactones has been developed that uses green solvents like acetone (B3395972) and water, and electrons as the oxidant, avoiding the need for stoichiometric metallic oxidants. rsc.org This method is scalable and operates under mild conditions. rsc.org

Industrial-Scale Synthesis Considerations for this compound

The industrial-scale synthesis of this compound, a valuable intermediate in organic synthesis, presents a unique set of challenges and considerations that differentiate it from laboratory-scale preparations. While the fundamental chemical transformations remain the same, the focus on a large scale shifts towards process optimization, economic viability, safety, and environmental impact. Key considerations for the industrial production of this sterically hindered β-keto ester include the selection of an appropriate synthetic route, management of reaction conditions, and the implementation of efficient process technologies.

One of the primary synthetic routes adaptable for industrial-scale production is the Claisen condensation. This method involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester. acs.orgsigmaaldrich.com However, the steric hindrance presented by the gem-dimethyl group in the precursors to this compound can significantly impact reaction rates and yields, necessitating careful optimization of reaction parameters. frontiersin.org

Another viable pathway is the Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of zinc to generate a β-hydroxy ester, a precursor that can be subsequently oxidized to the target β-keto ester. This reaction is noted for its utility in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. acs.orgresearchgate.net The choice between these and other potential routes on an industrial scale is heavily influenced by factors such as raw material cost, catalyst efficiency and cost, process safety, and waste management.

A significant advancement in chemical manufacturing that is particularly relevant to the synthesis of compounds like this compound is the adoption of continuous flow processes. nih.gov Traditional batch processing can be inefficient for reactions with unstable intermediates, such as the enolates formed during Claisen condensations. nih.gov Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved yield, purity, and safety, especially when dealing with exothermic reactions or unstable species. nih.gov

The industrial synthesis of a structurally related compound, ethyl 3,3-dimethylpent-4-enoate, on a 40-mole scale highlights key practical considerations. google.com The process involved the slow addition of one reactant to a heated mixture containing the catalyst over an extended period, with continuous removal of a byproduct to drive the reaction to completion. google.com This example underscores the importance of meticulous control over reaction kinetics and equilibrium on a large scale.

The following tables provide a comparative overview of key parameters for different synthetic strategies and process technologies relevant to the industrial-scale production of this compound and its analogues.

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters

MethodologyKey ReactantsCatalyst/BaseTypical SolventsKey Industrial Considerations
Claisen Condensation Two ester molecules or an ester and a ketoneStrong bases (e.g., sodium ethoxide, LDA)Ethereal or aprotic solvents (e.g., THF, DMF)Requires stoichiometric amounts of expensive bases; enolate instability can be an issue in batch processes. acs.orgfrontiersin.orgnih.gov
Reformatsky Reaction α-halo ester, carbonyl compoundActivated ZincEthereal solvents (e.g., THF, diethyl ether)Zinc activation is crucial; management of metal waste is a key environmental consideration. acs.orgresearchgate.net
Enolate Alkylation Ketone/ester, alkyl halideStrong, non-nucleophilic bases (e.g., LDA)Aprotic solvents (e.g., THF)Potential for side reactions like O-alkylation and poly-alkylation; requires careful control of stoichiometry and temperature.

Table 2: Process Technology Considerations for Industrial Synthesis

TechnologyKey FeaturesAdvantages for β-Keto Ester SynthesisChallenges
Batch Reactor Traditional, versatile for various reactions.Suitable for smaller production volumes and process development.Poor heat and mass transfer can lead to side reactions and lower yields for sensitive reactions like Claisen condensation. nih.gov
Continuous Flow Reactor Continuous feeding of reactants and removal of products.Excellent control over reaction parameters, improved safety, higher throughput, and potential for automation. nih.govHigher initial investment cost; potential for clogging with solid byproducts.
Process Intensification Use of technologies like microreactors, microwave heating, or ultrasound.Can lead to significantly faster reaction times, higher yields, and reduced energy consumption.Requires specialized equipment and expertise; scalability can be a concern for some technologies.

Reactions at the Ester Functionality

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like an alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol) is removed as it forms.

For this compound, transesterification with various alcohols (R-OH) yields a new ester while preserving the ketone functionality.

General Reaction Scheme: CH3C(=O)C(CH3)2CH2COOCH2CH3 + R-OH ⇌ CH3C(=O)C(CH3)2CH2COOR + CH3CH2OH

Table 1: Examples of Transesterification Reactions

Reactant Alcohol (R-OH) Catalyst Product
Methanol (CH₃OH) H⁺ or CH₃O⁻ Mthis compound
Propan-1-ol (CH₃CH₂CH₂OH) H⁺ or CH₃CH₂CH₂O⁻ Propyl 3,3-dimethyl-4-oxobutanoate

Hydrolysis Mechanisms under Acidic and Basic Conditions

Hydrolysis of the ester group converts this compound into its corresponding carboxylic acid, 3,3-dimethyl-4-oxobutanoic acid, and ethanol. smolecule.com This transformation can be achieved under either acidic or basic conditions, each proceeding through a different mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism involves the initial protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This is a reversible equilibrium-controlled process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. The reaction initially yields the carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate and obtain the final carboxylic acid product.

Table 2: Hydrolysis of this compound

Conditions Intermediate Product Final Product (after workup)
Acidic (H₃O⁺, heat) N/A 3,3-Dimethyl-4-oxobutanoic acid + Ethanol

Aminolysis and Amidation Reactions

Aminolysis is the reaction of the ester with an amine to form an amide. This reaction typically requires heating and may be catalyzed. Primary and secondary amines can be used to produce N-substituted and N,N-disubstituted amides, respectively. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. This method is a fundamental route to synthesizing amides. mdpi.comnih.gov

General Reaction Scheme: CH3C(=O)C(CH3)2CH2COOCH2CH3 + RNH₂ → CH3C(=O)C(CH3)2CH2CONHR + CH3CH2OH

Table 3: Examples of Aminolysis Reactions

Reactant Amine Product Amide Type
Methylamine (CH₃NH₂) N-Methyl-3,3-dimethyl-4-oxobutanamide Secondary Amide
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-3,3-dimethyl-4-oxobutanamide Tertiary Amide

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a site for nucleophilic addition reactions. However, its ability to participate in condensation reactions is severely limited by its structure.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Hydride Reductions: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation as it selectively reduces ketones and aldehydes without affecting the less reactive ester group. askfilo.comtardigrade.in The use of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would result in the reduction of both the ketone and the ester, yielding a diol.

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the ketone carbonyl. msu.edusaskoer.ca This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a tertiary alcohol. The ester group may also react with these powerful nucleophiles, especially if an excess of the organometallic reagent is used.

Table 4: Nucleophilic Addition to the Ketone Carbonyl

Reagent Conditions Product Product Type
Sodium Borohydride (NaBH₄) Methanol Ethyl 4-hydroxy-3,3-dimethylbutanoate Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) 1. Diethyl ether; 2. H₃O⁺ 3,3-Dimethylbutane-1,4-diol Diol
Methylmagnesium Bromide (CH₃MgBr) 1. Diethyl ether; 2. H₃O⁺ Ethyl 4-hydroxy-3,3,4-trimethylpentanoate Tertiary Alcohol

Condensation Reactions (e.g., Aldol, Knoevenagel, Mannich)

Aldol, Knoevenagel, and Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry that rely on the formation of an enol or enolate ion from a carbonyl compound. wikipedia.orgarkat-usa.org This enolate then acts as a nucleophile.

A critical structural feature of this compound is the absence of protons on the carbon atom alpha to the ketone (the C-3 position). This carbon is a quaternary center, bonded to two methyl groups, the adjacent carbonyl carbon (C-4), and the adjacent methylene (B1212753) carbon (C-2). Because there are no α-protons at C-3, This compound cannot form an enolate at this position and therefore cannot act as the nucleophilic component in Aldol, Knoevenagel, or Mannich reactions via its ketone functionality.

While the methylene protons at the C-2 position (alpha to the ester) are acidic and can be removed to form an enolate, this enolate is generally less reactive than one formed between two carbonyl groups, as in ethyl acetoacetate. libretexts.org Therefore, while the compound cannot undergo self-condensation or act as the nucleophile in typical base-catalyzed condensation reactions involving the ketone, it could theoretically act as the electrophilic acceptor for a pre-formed enolate from another ketone or aldehyde in a directed condensation reaction.

Table 5: Feasibility of Condensation Reactions as a Nucleophile

Reaction Type Role of this compound Feasibility Rationale
Aldol Condensation Nucleophile (Enolate) No No α-protons at the C-3 position next to the ketone.
Knoevenagel Condensation Nucleophile (Active Methylene) No No active methylene group alpha to the ketone.

Enamine and Imine Formation

Specific studies detailing the formation of enamines or imines directly from this compound are not prevalent in the surveyed literature. As a β-keto ester, it is anticipated to react with primary or secondary amines, typically under acid catalysis, to form the corresponding β-enamino esters or imines. However, specific examples, reaction conditions, and yields for this particular compound are not documented in the searched scientific papers and patents.

Reactions Involving the α-Methylene and Methyl Groups Adjacent to Carbonyls

The presence of an enolizable α-methylene group and methyl groups adjacent to the carbonyl functionalities suggests a potential for various transformations. However, specific published research on these reactions for this compound is sparse.

While the α-methylene protons are acidic and can be removed by a suitable base to form an enolate, which could then undergo alkylation or acylation, specific, peer-reviewed examples of these reactions for this compound are not described in the available literature.

The α-position to the keto group is susceptible to halogenation under acidic or basic conditions. This would introduce a halogen atom that could serve as a leaving group for subsequent substitution or elimination reactions. Nevertheless, documented studies detailing the halogenation of this compound could not be located in the searched databases.

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. For this compound, this would involve a reaction with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. Despite the feasibility of such a reaction, specific research detailing a Mannich-type reaction with this compound as the substrate is not available in the reviewed literature.

Cyclization Reactions Leading to Heterocyclic Frameworks

There is evidence from patent literature that this compound is utilized as a reactant in the synthesis of heterocyclic compounds. For instance, it is listed as a reactant in the preparation of fused heterocyclic compounds that act as S1P modulators. google.com

Patent literature suggests the involvement of this compound in intramolecular cyclization reactions. Specifically, the compound has been associated with the Dieckmann condensation, a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which then cyclizes. google.com This suggests that under basic conditions, the compound could potentially be transformed into a cyclic derivative, although specific examples and yields are not provided in the context of this particular molecule.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.org The participation of β-keto esters in well-known MCRs like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction is well-documented. wikipedia.orgwikipedia.orgsigmaaldrich.comjk-sci.comorganic-chemistry.org However, the steric hindrance imposed by the gem-dimethyl group in this compound presents a notable challenge to its reactivity in these transformations.

The Hantzsch pyridine synthesis traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction mechanism involves the formation of an enamine from one equivalent of the β-keto ester and a Knoevenagel condensation product from the second equivalent and the aldehyde. youtube.com For this compound, the formation of the enamine intermediate may be sterically hindered, potentially leading to lower yields or requiring more forcing reaction conditions compared to un-substituted or mono-substituted β-keto esters.

Table 1: Potential Multicomponent Reactions of this compound

Reaction NameReactantsPotential ProductNotes
Hantzsch Pyridine SynthesisThis compound (2 equiv.), Aldehyde, AmmoniaSubstituted DihydropyridineSteric hindrance from the gem-dimethyl group may lower reaction efficiency. wikipedia.orgresearchgate.netyoutube.com
Biginelli ReactionThis compound, Aldehyde, Urea (B33335)/Thiourea (B124793)Substituted DihydropyrimidinoneThe bulky α-substituents could hinder the nucleophilic addition step. sigmaaldrich.comjk-sci.comorganic-chemistry.org

Oxidation and Reduction Chemistry of this compound

The dual functionality of this compound, possessing both a ketone and an ester group, allows for a range of oxidative and reductive transformations.

Selective Oxidation to Carboxylic Acid Derivatives

The oxidative cleavage of the Cα-Cβ bond in β-keto esters to yield carboxylic acid derivatives is a synthetically useful transformation. However, direct and selective methods for the oxidation of α,α-dialkyl substituted β-keto esters like this compound to dicarboxylic acid derivatives are not extensively documented. General methods for the oxidative cleavage of β-keto esters often lead to α-keto esters. For instance, an Oxone-mediated oxidative cleavage of β-keto esters has been reported to produce α-keto esters, although this report was later retracted due to reproducibility issues. organic-chemistry.org Another method involves a copper-catalyzed TEMPO oxidative cleavage of the α-methylene group, which is not applicable to α,α-disubstituted substrates. rsc.org

The oxidative cleavage of related α-keto acids and other α-functionalized carbonyl compounds by reagents like lead tetraacetate or superoxide (B77818) has been studied, but these methods are not directly applicable to the selective formation of a dicarboxylic acid derivative from a β-keto ester. nih.govacs.org Therefore, the selective oxidation of this compound to a derivative of 2,2-dimethylsuccinic acid remains a synthetic challenge that would likely require the development of novel methodologies.

Table 2: Plausible Reagents for Oxidation and Expected Product Types

Reagent/SystemPotential Product TypeNotes
Strong Oxidizing Agents (e.g., KMnO4, O3)Mixture of cleavage productsLikely to be unselective, leading to the degradation of the molecule.
Lead TetraacetateOxidative cleavage productsPotential for cleavage, but selectivity for dicarboxylic acid derivative is uncertain. acs.org
SuperoxideOxidative cleavage productsMechanism may not favor the desired dicarboxylic acid derivative. nih.gov

Diastereoselective and Enantioselective Reduction of the Ketone Moiety

The reduction of the ketone in β-keto esters provides access to valuable β-hydroxy esters. When the α-position is substituted, as in the case of this compound, the reduction of the ketone creates a new stereocenter, leading to the possibility of diastereomeric and enantiomeric products.

The stereochemical outcome of the reduction of β-keto esters with an α-quaternary center is influenced by the choice of reducing agent and catalyst. researchgate.net Chelation control, using Lewis acids like titanium tetrachloride (TiCl4), can favor the formation of syn-diastereomers. In contrast, non-chelating conditions, for example using cerium trichloride (B1173362) (CeCl3), tend to produce anti-diastereomers. researchgate.net

Table 3: Representative Conditions for Stereoselective Reduction of Analogous β-Keto Esters

Substrate TypeCatalyst/ReagentConditionsProduct StereochemistryYield/SelectivityReference
α-Alkyl-β-keto estersTiCl4, py·BH3CH2Cl2, -78 °Csyn-β-hydroxy esterHigh diastereoselectivity researchgate.net
α-Alkyl-β-keto estersCeCl3, LiEt3BHTHF, -78 °Canti-β-hydroxy esterHigh diastereoselectivity researchgate.net
Various β-keto estersBaker's Yeast (S. cerevisiae)Aqueous media(S)- or (R)-β-hydroxy esterHigh enantiomeric excess nih.gov
α-Diazo-β-keto estersKetoreductases (KREDs)Buffer, 30 °C(R)- or (S)-α-diazo-β-hydroxy ester>99% conversion, up to >99% ee mdpi.comnih.gov

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific literature, detailed mechanistic and kinetic investigations focused solely on the chemical compound this compound are notably scarce. While the compound is commercially available and its basic properties are documented, in-depth research into its specific reaction mechanisms, kinetic profiles, stereochemical behavior, and the influence of various experimental conditions appears to be limited or not publicly accessible.

This compound, a beta-keto ester, belongs to a class of compounds widely recognized for their synthetic utility in organic chemistry. Typically, beta-keto esters are valuable precursors for the formation of carbon-carbon bonds and the synthesis of more complex molecules. However, the specific structural feature of a gem-dimethyl group at the 3-position, adjacent to the ketone, in this compound may influence its reactivity in ways that have not been extensively studied or reported.

General reactions of beta-keto esters often involve the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), making them amenable to a variety of transformations such as alkylations, acylations, and condensations. The steric hindrance imposed by the gem-dimethyl group in this compound could, in theory, impact the rates and outcomes of these reactions.

While specific studies on this compound are not readily found, the broader field of research on related beta-keto esters offers some insights into its potential reactivity. For instance, studies on similar compounds often explore:

Asymmetric Reductions: The stereoselective reduction of the ketone functionality to a secondary alcohol is a common transformation. These reactions are often catalyzed by enzymes or chiral metal complexes to produce enantiomerically enriched products, which are valuable building blocks in pharmaceutical synthesis.

Annulation Reactions: Beta-keto esters are frequently employed in the construction of cyclic systems through various annulation strategies.

Influence of Substituents: The nature of the ester group and other substituents can significantly affect the reactivity and selectivity of these compounds.

Due to the lack of specific research data for this compound, a detailed discussion on its reaction mechanisms, kinetics, stereochemistry, and the effects of solvents and catalysts, as per the requested outline, cannot be provided at this time. Further experimental investigation into this particular compound would be necessary to generate the specific data required for such an in-depth analysis.

Spectroscopic and Advanced Structural Elucidation Studies of Ethyl 3,3 Dimethyl 4 Oxobutanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of β-keto esters like ethyl 3,3-dimethyl-4-oxobutanoate, primarily due to its ability to probe the keto-enol tautomerism. encyclopedia.pubresearchgate.net These compounds can exist as an equilibrium mixture of the diketo form and the keto-enol form. NMR spectroscopy, being a "slow" technique on the timescale of this equilibrium, can often detect the distinct signals for both tautomers, provided the rate of interconversion is not too rapid. encyclopedia.pub

The position of the keto-enol equilibrium is highly sensitive to factors such as the solvent, temperature, and the nature of substituents on the molecule. researchgate.net Studies on related 1,3-dicarbonyl compounds have shown that the equilibrium can be shifted by using different deuterated solvents for the NMR analysis. researchgate.net For instance, the equilibrium constant (Keq) may be stable in solvents like dimethyl sulfoxide-d6 and chloroform-d, but less stable in acetone-d6 (B32918) or methanol-d. researchgate.net

In the ¹H NMR spectrum, the diketo form of a β-keto ester typically shows a characteristic signal for the α-protons (the CH₂ group between the two carbonyl functions). For the enol tautomer, this signal is replaced by a vinylic proton signal, and a new, often broad, signal for the enolic hydroxyl proton appears at a downfield chemical shift due to strong intramolecular hydrogen bonding. The chemical shifts of the protons in the ethyl group and the dimethyl groups would also show slight variations between the two tautomeric forms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals for both the keto and enol forms, confirming connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound Predicted values are based on typical ranges for β-keto esters.

Functional Group Keto Tautomer (ppm) Enol Tautomer (ppm)
CH₃ (ester) ~1.2 ~1.2
CH₂ (ester) ~4.1 ~4.1
C(CH₃)₂ ~1.1 ~1.1
CH₂ (α-protons) ~2.5 N/A
CH (vinylic) N/A ~5.0
OH (enolic) N/A ~12.0

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions provides a fingerprint of the molecule's structure.

For this compound (Molecular Weight: 158.19 g/mol ), the molecular ion peak would be observed at m/z = 158. The fragmentation is dictated by the functional groups present, namely the ester and the aldehyde. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 u) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 u). docbrown.info The presence of the carbonyl group from the aldehyde facilitates α-cleavage.

A prominent fragmentation process for esters is the McLafferty rearrangement, if a γ-hydrogen is available. However, in this specific structure, a McLafferty rearrangement involving the ester group is not possible. Fragmentation is more likely to be initiated by cleavage adjacent to the carbonyl groups or the quaternary carbon.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Likely Origin
158 [C₈H₁₄O₃]⁺˙ Molecular Ion (M⁺˙)
129 [M - C₂H₅]⁺ Loss of ethyl radical
113 [M - OCH₂CH₃]⁺ Loss of ethoxy radical
101 [M - C₄H₉]⁺ Cleavage of tert-butyl group
85 [CH₃CO-C(CH₃)₂]⁺ Acylium ion from cleavage next to ester
73 [COOCH₂CH₃]⁺ Ethoxycarbonyl cation
57 [C(CH₃)₃]⁺ tert-Butyl cation
43 [CH₃CO]⁺ Acetyl cation
29 [CHO]⁺ or [C₂H₅]⁺ Formyl or ethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com They are highly effective for identifying the functional groups present in this compound. triprinceton.orgmt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Bonds with strong dipole moments, such as carbonyl (C=O) groups, exhibit strong absorptions. mt.com For this compound, two distinct C=O stretching vibrations are expected: one for the ester and one for the aldehyde. The ester C=O stretch typically appears at a higher frequency (around 1735-1750 cm⁻¹) than the aldehyde C=O stretch (around 1720-1740 cm⁻¹). triprinceton.org The spectrum would also show characteristic C-O stretching vibrations for the ester group and C-H stretching and bending vibrations for the alkyl groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds with polarizable electron clouds. triprinceton.org While the C=O groups are also Raman active, C-C backbone stretches and symmetric vibrations are often more prominent than in the IR spectrum. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. edinst.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl) 2850-3000 2850-3000
C=O Stretch (Ester) ~1740 ~1740
C=O Stretch (Aldehyde) ~1725 ~1725
C-O Stretch (Ester) 1150-1250 Prominent
C-C Stretch Weak Strong

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using this technique. Such derivatives include metal complexes, where the β-keto ester acts as a ligand, or products from condensation reactions. uni-due.deresearchgate.net

Studies on related β-ketoiminate metal complexes have shown that the ligand can coordinate to metal atoms (like Zn, Al, Ti) through its oxygen and nitrogen atoms, leading to well-defined geometries such as tetrahedral or penta-coordinated structures. uni-due.de Similarly, X-ray diffraction studies on condensation products, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, have confirmed the molecular structure, including the conformation (e.g., Z-conformation about the C=C double bond) and intermolecular interactions like C-H···O hydrogen bonds that stabilize the crystal lattice. researchgate.net These analyses provide invaluable, unambiguous data on bond lengths, bond angles, and stereochemistry in the solid state. mdpi.comjocpr.com

Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying it.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For derivatives like ethyl 4-chloro-3-oxobutanoate, reverse-phase (RP) HPLC methods have been developed using C18 columns with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. chemsynthesis.com Such methods are scalable and can be used for both analytical purity checks and preparative isolation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds. scispace.comscholarsresearchlibrary.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This technique is ideal for assessing the purity of this compound and for identifying and quantifying byproducts or impurities in a sample. The GC provides retention time data, while the MS provides structural information for each separated peak. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system (mobile phase) is chosen to achieve good separation of the desired product from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase). The separated spots can be visualized under UV light or by staining.

Table 4: Overview of Chromatographic Techniques for Analysis

Technique Typical Application Key Information Obtained
HPLC Purity assessment, quantification, preparative separation Retention time, peak area (purity/concentration)
GC-MS Purity assessment, identification of volatile impurities Retention time, mass spectrum (structural info)
TLC Reaction monitoring, qualitative purity check Retention factor (Rf), presence of impurities

Computational and Theoretical Investigations of Ethyl 3,3 Dimethyl 4 Oxobutanoate

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the electronic structure and reactivity of organic compounds like ethyl 3,3-dimethyl-4-oxobutanoate.

Detailed Research Findings: Studies on analogous β-keto esters have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, these calculations would reveal the distribution of electron density, identifying electrophilic and nucleophilic sites. The carbonyl carbon of the ketone group is expected to be a primary electrophilic center, while the oxygen atoms of the ester and ketone groups would be nucleophilic.

The reactivity of the molecule can be further understood through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

PropertyHypothetical Calculated ValueSignificance
Energy of HOMO-7.5 eVIndicates electron-donating capability.
Energy of LUMO-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.0 eVPredicts chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: These are hypothetical values for illustrative purposes and are not derived from actual published research on this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational flexibility and intermolecular interactions of molecules. For a relatively flexible molecule like this compound, these methods can identify stable conformers and the energy barriers between them.

MD simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can reveal how the molecule interacts with itself and with solvent molecules. This is particularly important for understanding its behavior in solution, including its solubility and how it might interact with other reactants or a biological receptor. For this compound, MD simulations would likely show significant rotational freedom around the C-C single bonds, leading to a variety of accessible conformations in solution.

Thermodynamic Analysis of Tautomeric Equilibria and Stability

β-Keto esters like this compound can exist in equilibrium between their keto and enol tautomers. Computational methods are highly effective in determining the relative stabilities of these tautomers and the thermodynamics of their interconversion.

Detailed Research Findings: For simple β-keto esters, the keto form is generally more stable. However, the stability of the enol form can be influenced by intramolecular hydrogen bonding and solvent effects. Computational studies on related compounds have shown that the enol form can be stabilized by the formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of tautomerization can be calculated using quantum mechanical methods. These calculations would likely confirm that for this compound, the keto form is thermodynamically favored in the gas phase and in non-polar solvents. In polar, protic solvents, the equilibrium might shift slightly, but the keto form is expected to remain predominant.

An illustrative table of calculated thermodynamic data for the keto-enol tautomerism is provided below.

Thermodynamic ParameterHypothetical Calculated Value (keto → enol)Implication
ΔH (Enthalpy)+10 kJ/molThe enol form is higher in enthalpy (less stable).
ΔG (Gibbs Free Energy)+8 kJ/molTautomerization to the enol is not spontaneous.
Keq (Equilibrium Constant)< 1The equilibrium lies in favor of the keto form.

Note: These are hypothetical values for illustrative purposes and are not derived from actual published research on this compound.

Frontier Molecular Orbital (FMO) Theory Applications in Understanding Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and stereochemistry of chemical reactions. By examining the interaction between the HOMO of one reactant and the LUMO of another, the course of a reaction can often be rationalized.

Detailed Research Findings: In the context of this compound, FMO theory can be applied to understand its reactions with various reagents. For example, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the β-keto ester would be dominant. The LUMO of this compound is expected to be localized on the carbonyl carbon of the ketone, predicting that this site is the most susceptible to nucleophilic attack.

Conversely, in a reaction with an electrophile, the HOMO of this compound, likely localized on the enol or enolate form, would be key. This would explain the α-alkylation and acylation reactions common for β-keto esters.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of how a reaction proceeds from reactants to products.

Detailed Research Findings: For this compound, computational studies could be employed to model various reactions, such as its enolization, its condensation reactions (e.g., Claisen condensation), or its reduction. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway.

For instance, a computational study of the base-catalyzed enolization of this compound would involve locating the transition state for the abstraction of an α-proton. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Similarly, for a subsequent reaction of the enolate, such as an alkylation, the transition state for the formation of the new carbon-carbon bond could be modeled, providing insights into the stereochemical outcome of the reaction. While specific studies on this molecule are lacking, the methodologies are well-established for analogous systems.

Applications of Ethyl 3,3 Dimethyl 4 Oxobutanoate in Advanced Organic Synthesis

Synthesis of Complex Polyketide Scaffolds

Polyketides represent a large and structurally diverse class of natural products with a wide array of biological activities. The iterative assembly of simple carboxylic acid-derived units characterizes their biosynthesis. In synthetic chemistry, the aldol (B89426) reaction is a cornerstone for the construction of the characteristic β-hydroxy carbonyl motif found in polyketides. researchgate.netyoutube.com

While direct examples of the application of ethyl 3,3-dimethyl-4-oxobutanoate in the total synthesis of complex polyketides are not extensively documented in publicly available research, its structure makes it an intriguing candidate for such endeavors. The presence of the gem-dimethyl group adjacent to the ketone offers steric hindrance that can influence the stereochemical outcome of aldol reactions, a critical aspect in the synthesis of complex polyketides with multiple stereocenters.

The general strategy for employing β-keto esters in polyketide synthesis often involves their conversion to the corresponding enolates, which then act as nucleophiles in aldol additions to aldehyde partners. A representative, though not specific to the title compound, triple-aldol cascade reaction has been developed for the efficient assembly of 3,5,7-trisilyloxy aldehydes, which are key precursors to polyketide chains. nih.gov This methodology highlights the potential of using silyl (B83357) enol ethers derived from β-keto esters in iterative bond-forming sequences.

Table 1: Representative Aldol Reaction for Polyketide Precursor Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Diastereomeric RatioReference
Silyl enol ether of a β-keto esterAldehydeTf₂NH (0.2 mol%), PhI, CH₂Cl₂, -40°C to 0°C3,5,7-Trisilyloxy aldehyde54-89High nih.gov

It is conceivable that this compound could be utilized in similar cascade reactions, where the gem-dimethyl group might play a role in controlling the stereoselectivity of the newly formed chiral centers. Further research in this area could unlock new pathways to novel polyketide structures.

Role in Natural Product Synthesis and Analogues

The synthesis of natural products and their analogues is a driving force in organic chemistry, providing access to biologically active molecules and enabling the exploration of structure-activity relationships. prepchem.comnih.gov β-Keto esters are fundamental building blocks in this field, participating in key carbon-carbon bond-forming reactions. bldpharm.com

Although specific total syntheses employing this compound are not prominently featured in the literature, its structural motifs are present in various natural products. The application of related β-keto esters in the synthesis of natural product precursors is well-established. For instance, the Paal-Knorr synthesis, a classic method for constructing pyrrole (B145914) rings, can utilize allylated β-ketoesters as precursors. molport.com This approach has been extended to the preparation of chiral pyrroles, which are components of numerous natural products.

The development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their utility in natural product synthesis, allowing for transformations that are not achievable through conventional methods. bldpharm.com These reactions proceed through the formation of π-allylpalladium enolates, which can undergo various subsequent reactions, including aldol condensations and Michael additions.

The potential for this compound to serve as a precursor in the synthesis of natural product analogues is significant. Its ability to undergo a variety of chemical transformations makes it a versatile starting material for creating diverse molecular scaffolds for biological screening.

Preparation of Pharmaceutical Intermediates and Fine Chemicals

This compound and related β-keto esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. smolecule.com Their reactivity allows for the construction of various heterocyclic systems that form the core of many drug molecules.

A significant application of β-keto esters is in the synthesis of quinolone derivatives. a2bchem.comchemicalbook.comchembk.comresearchgate.net Quinolones are an important class of antibacterial agents, and their synthesis often involves the cyclization of intermediates derived from β-keto esters. While a direct synthesis of a marketed quinolone drug from this compound is not documented, the general synthetic routes highlight its potential as a precursor.

Another important class of heterocyclic compounds accessible from β-keto esters is pyrroles. The Hantzsch pyrrole synthesis, for example, involves the condensation of a β-ketoester, a primary amine, and an α-halo ketone. nih.gov Furthermore, pyrazolones, which exhibit a range of biological activities, are traditionally synthesized by the reaction of β-keto esters with hydrazine (B178648) derivatives. nih.gov

The following table illustrates a general reaction for the synthesis of a key pharmaceutical intermediate class from β-keto esters.

Table 2: Synthesis of Quinolone Precursors from β-Keto Esters

β-Keto Ester DerivativeAmine ReactantReaction ConditionsProduct TypeGeneral Yield Range (%)Reference
Diethyl 2-(anilinomethylene)malonate-Thermal cyclizationEthyl 4-hydroxyquinolone-3-carboxylateHigh chembk.com

The versatility of this compound makes it a valuable starting material for the synthesis of a diverse library of compounds for drug discovery and the production of fine chemicals.

Utilisation in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound, although achiral itself, can be used as a prochiral substrate for the synthesis of optically active molecules. researchgate.net

One common strategy is the stereoselective reduction of the ketone functionality to produce chiral β-hydroxy esters. This can be achieved using various methods, including enzymatic reductions and asymmetric hydrogenation. For instance, the reduction of the related ethyl 4-chloro-3-oxobutanoate has been extensively studied using various microorganisms and isolated enzymes to produce the corresponding (S)- or (R)-β-hydroxy ester with high enantiomeric excess. nih.govresearchgate.net These chiral building blocks are valuable intermediates in the synthesis of many pharmaceuticals.

Baker's yeast is a commonly employed biocatalyst for the asymmetric reduction of β-keto esters, often providing good to excellent enantioselectivity. researchgate.netstudycorgi.com The reaction conditions, such as the use of deep eutectic solvents, can significantly influence the stereochemical outcome.

Table 3: Representative Stereoselective Reduction of a β-Keto Ester

SubstrateBiocatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Ethyl 4-chloro-3-oxobutanoateCylindrocarpon sclerotigenum(S)-Ethyl 4-chloro-3-hydroxybutanoate>99% nih.gov
Ethyl 3-oxobutanoateBaker's yeast in cholinium-based deep eutectic solvent(S)-Ethyl 3-hydroxybutanoateup to 90% researchgate.net

Development of Novel Organic Reagents and Catalysts

While the primary role of this compound in the literature is that of a synthetic building block, the broader class of β-keto esters has been explored in the development of novel reagents and catalysts. bldpharm.com

For instance, the enolates derived from β-keto esters can be trapped with various electrophiles to generate new reagents. Palladium-catalyzed reactions of allyl β-keto carboxylates lead to the formation of π-allylpalladium enolates, which are versatile intermediates for a range of transformations. bldpharm.com This methodology effectively expands the synthetic utility of the β-keto ester scaffold.

In the realm of organocatalysis, derivatives of β-keto esters have the potential to be incorporated into the structure of new catalysts. The combination of a chelating dicarbonyl unit with other functional groups could lead to the development of novel ligand systems for metal-catalyzed reactions or bifunctional organocatalysts. Although no specific examples of this compound being used for this purpose have been reported, the chemical handles present in the molecule offer opportunities for its elaboration into more complex catalytic structures. studycorgi.com

The exploration of this compound in the design of new reagents and catalysts remains a promising area for future research, with the potential to uncover novel reactivity and synthetic methodologies.

Applications in Medicinal Chemistry Research and Drug Design Principles

Design and Synthesis of Novel Chemical Scaffolds Based on the β-Keto Ester Framework

The β-keto ester moiety within ethyl 3,3-dimethyl-4-oxobutanoate serves as a versatile synthon for the construction of a wide array of chemical scaffolds. researchgate.net This functional group possesses both electrophilic and nucleophilic characteristics, allowing for diverse chemical transformations. Medicinal chemists leverage this reactivity to synthesize novel heterocyclic and carbocyclic frameworks, which are often privileged structures in drug discovery.

The synthesis of novel scaffolds often begins with the modification of the this compound backbone. For instance, the active methylene (B1212753) group can be readily alkylated or acylated to introduce molecular diversity. Furthermore, the ketone and ester functionalities can participate in various condensation reactions to form complex ring systems. One notable example is the use of β-keto esters in the Biginelli reaction to produce dihydropyrimidinones, a class of compounds with a broad range of biological activities.

A study focused on designing β-keto esters as antibacterial compounds showcased a synthetic route where phenylacetic acid derivatives were activated and condensed with Meldrum's acid, followed by reflux in tert-butanol to yield the desired β-keto ester analogues. nih.gov This general approach highlights how the core β-keto ester structure can be elaborated to create a library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies aim to understand how modifications to its chemical structure influence its interaction with a biological target. These studies typically involve the systematic alteration of different parts of the molecule and assessing the resulting impact on potency, selectivity, and pharmacokinetic properties.

In a study designing β-keto ester analogues as potential quorum-sensing inhibitors, researchers synthesized a series of compounds and evaluated their antibacterial activity. nih.gov The choice of substituents on the phenyl group of the β-keto ester scaffold was a primary focus to study the impact of these changes on the interaction with the target proteins. nih.gov This systematic approach allows for the identification of key structural features required for biological activity.

The general findings from such studies on β-keto ester derivatives can be summarized in the following table:

Modification SiteGeneral Observation on Activity
α-positionSubstitution at this position can significantly impact steric interactions within the binding pocket of a target protein.
γ-position (acyl group)Altering the substituent here can modulate lipophilicity and electronic properties, influencing both target binding and pharmacokinetic profiles.
Ester groupModification of the ester, for instance, by changing the alcohol moiety, can affect solubility, metabolic stability, and cell permeability.

These SAR studies provide a roadmap for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Fragment-Based Drug Discovery Strategies Utilizing Related Molecular Fragments

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

The this compound core structure represents a potential fragment for FBDD campaigns. Its relatively simple structure and presence of key functional groups (a ketone and an ester) make it an attractive starting point. The gem-dimethyl group can provide a valuable steric interaction within a protein's binding site, while the keto-ester moiety offers multiple points for hydrogen bonding and further chemical elaboration.

While specific examples of this compound itself being used as a primary fragment in a screening campaign are not extensively documented in publicly available literature, the general principles of FBDD support the utility of such β-keto ester fragments. The identification of a β-keto ester fragment binding to a target would open up numerous avenues for optimization, including fragment linking, growing, and merging strategies to enhance affinity and develop a drug-like molecule.

Computational Drug Design Approaches for Derivatization

Computational drug design plays a pivotal role in modern drug discovery by enabling the prediction and analysis of molecular interactions, thereby guiding the synthesis of new compounds. For this compound and its derivatives, various computational techniques can be employed to explore their potential as drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can help to visualize how different substituents might interact with the amino acid residues in the active site of a receptor or enzyme. For example, in the design of β-keto ester-based quorum-sensing inhibitors, molecular docking was used to study the interactions of the designed compounds with the LasR and LuxS proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of this compound derivatives with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

ADME/Tox Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. For the β-keto ester analogues designed as antibacterial agents, computational analysis of their ADME properties was performed to assess their drug-likeness. nih.gov These in silico predictions help in the early identification of potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles.

Synthetic Strategies for Incorporating the Core Structure into Diverse Drug Candidate Libraries

The efficient synthesis of diverse libraries of compounds is a cornerstone of modern drug discovery. The this compound core structure can be readily incorporated into such libraries through various synthetic strategies. The versatility of the β-keto ester functionality allows for its participation in a wide range of chemical reactions, making it a valuable starting material for combinatorial chemistry and diversity-oriented synthesis.

One common strategy involves the initial synthesis of the core β-keto ester, followed by parallel derivatization. For instance, the α-carbon can be alkylated or arylated with a variety of electrophiles to introduce diversity. The ketone functionality can be transformed into other functional groups, such as amines or heterocycles, through reductive amination or condensation reactions.

A general and efficient method for the synthesis of β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. researchgate.net Another approach utilizes the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and alcohols or amines under mild conditions to produce β-keto esters and β-ketoamides in high yields. organic-chemistry.org These methods provide a foundation for the large-scale synthesis of the core scaffold, which can then be further functionalized.

Palladium-catalyzed reactions of allylic β-keto esters offer another powerful tool for diversification. These reactions can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable synthetic intermediates. nih.gov By employing these and other synthetic methodologies, chemists can generate large and diverse libraries of compounds based on the this compound scaffold for high-throughput screening and the discovery of new drug leads.

Advanced Catalytic and Biocatalytic Applications of Ethyl 3,3 Dimethyl 4 Oxobutanoate

Application in Metal-Catalyzed Organic Transformations

The β-keto ester moiety is a well-established reactive partner in numerous metal-catalyzed reactions. Transition metals like palladium and nickel are frequently employed to catalyze transformations at the α-carbon or involving the keto and ester functionalities. While specific examples involving ethyl 3,3-dimethyl-4-oxobutanoate are not extensively documented, the reactivity of analogous β-keto esters provides a clear indication of its potential applications.

Palladium-catalyzed reactions, for instance, are widely used to functionalize β-keto esters. The Tsuji-Trost allylation, a palladium-catalyzed allylic alkylation, is a classic example where the enolate of a β-keto ester acts as a nucleophile. More advanced palladium-catalyzed transformations of allylic esters of β-keto acids involve the generation of palladium enolates via decarboxylation. These intermediates can then undergo various reactions such as reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, or participate in aldol (B89426) and Michael reactions. nih.gov

Nickel catalysis has also emerged as a powerful tool for the functionalization of β-keto esters. For example, nickelocene has been shown to catalyze the direct α-amidation of β-keto esters, providing a convergent method for synthesizing α-amidated carbonyl compounds. nih.gov This reaction tolerates a broad range of substrates, including those with and without α-substituents, suggesting that this compound could be a suitable substrate for such transformations. nih.gov

A summary of representative metal-catalyzed reactions applicable to β-keto esters is presented in Table 1.

Table 1: Examples of Metal-Catalyzed Reactions of β-Keto Esters

Reaction Type Metal Catalyst General Transformation
Allylic Alkylation Palladium Formation of an α-allyl β-keto ester
Decarboxylative Allylation Palladium Formation of an α-allyl ketone from an allyl β-keto ester
α-Amidation Nickel Direct amidation at the α-carbon

Organocatalytic Reactions Involving the β-Keto Ester Moiety

Organocatalysis has become a cornerstone of asymmetric synthesis, and β-keto esters are prominent substrates in this field. acs.org The acidic α-protons and the two electrophilic carbonyl centers of the β-keto ester moiety allow for a diverse range of reactions catalyzed by small organic molecules. These reactions often proceed with high enantioselectivity, providing access to chiral building blocks.

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used for reactions involving β-keto esters. For instance, they have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov In these reactions, the organocatalyst activates the substrate and the peroxide, leading to the formation of chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov Although this compound does not possess a γ,δ-double bond, this example illustrates the potential for organocatalytic activation of the β-keto ester functionality for asymmetric transformations.

Other organocatalytic reactions involving β-keto esters as nucleophiles include Michael additions to α,β-unsaturated aldehydes and ketones, Mannich reactions, and aldol reactions. The development of new organocatalysts continues to expand the scope of these transformations, enabling the synthesis of complex molecules with high stereocontrol.

Enzymatic Transformations and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of organic molecules. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

The asymmetric reduction of the ketone group in β-keto esters to produce chiral β-hydroxy esters is one of the most studied and synthetically useful biocatalytic transformations. tudelft.nlnih.gov The resulting chiral β-hydroxy esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products. While the specific bioreduction of this compound is not widely reported, numerous examples with structurally similar substrates demonstrate the feasibility of this approach.

A variety of microorganisms and isolated enzymes, particularly dehydrogenases and reductases, are capable of catalyzing these reductions with high enantioselectivity. For instance, recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase have been used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from the corresponding β-keto ester. researchgate.net Similarly, enzymes from Candida parapsilosis and Aromatoleum aromaticum have shown broad substrate scope for the reduction of ketones and β-keto esters. nih.govresearchgate.net These biocatalytic systems often utilize a cofactor regeneration system, for example by using isopropanol as a sacrificial co-substrate. google.com

The stereochemical outcome of the bioreduction can often be controlled by selecting an appropriate enzyme or microorganism, providing access to either the (R)- or (S)-enantiomer of the corresponding chiral alcohol.

Table 2: Examples of Biocatalytic Reduction of β-Keto Esters

Substrate Biocatalyst Product Enantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoate E. coli expressing secondary alcohol dehydrogenase Ethyl (R)-4-chloro-3-hydroxybutanoate >99%
Ethyl acetoacetate (B1235776) Baker's yeast (Saccharomyces cerevisiae) Ethyl (S)-3-hydroxybutanoate High

Lipases are a class of enzymes that are widely used for the hydrolysis and synthesis of esters. While the primary application for this compound in biocatalysis is the reduction of its ketone, lipases could potentially be employed for its hydrolysis to the corresponding β-keto acid or for transesterification reactions. The kinetic resolution of racemic esters via lipase-catalyzed hydrolysis or alcoholysis is a common strategy for the preparation of enantiomerically pure compounds. Although the target molecule is prochiral with respect to its ketone, derivatives with chirality at other positions could be resolved using lipases.

Catalyst Design and Optimization for Specific Reactions of this compound

The efficiency and selectivity of catalytic reactions involving this compound are highly dependent on the catalyst design. For metal-catalyzed reactions, the choice of the metal center and the ligands is crucial. For instance, in the asymmetric hydrogenation of β-keto esters, ruthenium complexes with chiral diphosphine ligands like BINAP are highly effective. researchgate.net Optimization of reaction conditions such as solvent, temperature, and pressure is essential to achieve high conversions and enantioselectivities, often allowing for very low catalyst loadings. researchgate.net

In organocatalysis, the structure of the catalyst is tailored to promote a specific interaction with the substrate. For example, in the cinchona-catalyzed reactions, modifications of the alkaloid backbone and the substituent at the C9 position can significantly influence the stereochemical outcome.

For biocatalytic transformations, catalyst design involves the screening of different microorganisms or enzymes to find one with the desired activity and selectivity. Modern techniques in molecular biology, such as directed evolution and protein engineering, allow for the optimization of enzymes for specific substrates and reaction conditions, enhancing their stability, activity, and selectivity.

Exploration in Materials Science Research

Role as a Monomer or Precursor in Polymer Synthesis

The bifunctional nature of ethyl 3,3-dimethyl-4-oxobutanoate, containing both an ester and a ketone group, makes it a promising candidate as a monomer or a precursor for various polymerization reactions. The presence of α-hydrogens adjacent to the ketone group allows for enolate formation, a key step in many carbon-carbon bond-forming reactions that can be adapted for polymerization.

Furthermore, the reactivity of the keto group and its adjacent α-hydrogens opens up possibilities for other polymerization strategies. The Knoevenagel condensation , a reaction between an active methylene (B1212753) compound and a carbonyl group, is a well-established method for forming carbon-carbon double bonds and has been utilized in polycondensation to create polymers with conjugated backbones, which are of interest for applications in nonlinear optics. dtic.mil this compound could potentially react with a dialdehyde (B1249045) via a Knoevenagel polycondensation to yield polyesters with pendant vinylidene groups.

Another significant reaction is the Michael addition , which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net While this compound itself is not an α,β-unsaturated system, it can be readily converted into one. For example, a Knoevenagel condensation with formaldehyde (B43269) would yield a reactive monomer that could then undergo Michael addition polymerization with a dinucleophile, such as a diamine or a dithiol, to produce a variety of functional polymers. rsc.org

The Biginelli reaction , a one-pot multicomponent reaction, offers another pathway to incorporate the structural features of this compound into a polymer backbone. wikipedia.org This reaction typically involves a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. By using a dialdehyde or a di-β-keto ester, this reaction could be adapted for step-growth polymerization, leading to the formation of polymers containing heterocyclic pyrimidinone rings, which are known to exhibit a range of biological activities and could impart unique properties to the material.

The following table summarizes potential polymerization reactions involving this compound or its derivatives:

Polymerization ReactionCo-monomer TypePotential Polymer StructureKey Features of Resulting Polymer
PolycondensationDiolPolyester with pendant keto groupModified thermal and mechanical properties
Knoevenagel PolycondensationDialdehydePolyester with vinylidene groupsConjugated backbone, potential for NLO properties
Michael Addition PolymerizationDinucleophile (e.g., diamine)Polymer with regular pendant groupsFunctionalizable backbone
Biginelli-type PolymerizationDialdehyde, Urea/ThioureaPolymer with dihydropyrimidinone ringsHeterocyclic backbone, potential for specific interactions

Incorporation into Functional Materials with Tunable Properties

The unique chemical structure of this compound offers several avenues for its incorporation into functional materials with properties that can be tailored for specific applications. The reactivity of the β-keto ester moiety allows for a variety of chemical modifications, enabling the fine-tuning of material characteristics such as hydrophobicity, thermal stability, and chemical reactivity.

The gem-dimethyl group is a notable feature that can significantly influence material properties. In medicinal chemistry, the introduction of a gem-dimethyl group has been shown to increase target engagement and potency, as well as improve metabolic stability. acs.org In the context of materials science, this bulky group can restrict the conformational flexibility of a polymer chain, potentially leading to materials with higher glass transition temperatures and altered mechanical properties. Its non-polar nature would also be expected to increase the hydrophobicity of the resulting material.

The ketone and ester functionalities provide handles for post-polymerization modification. For example, the ketone group can be reduced to a hydroxyl group, which can then be used for further reactions, such as esterification or etherification, to introduce new functional groups. The ester group can be hydrolyzed to a carboxylic acid, which can then be used to form salts or amides. This versatility allows for the creation of a wide range of functional materials from a single polymer backbone.

One potential application is in the development of responsive materials . For instance, polymers containing the β-keto ester moiety could be designed to respond to changes in pH. Under basic conditions, the enolate can be formed, leading to changes in the polymer's solubility or conformation. This property could be exploited in applications such as drug delivery systems or sensors.

The ability to chelate metal ions is another important characteristic of β-keto esters. The enolate form of the β-keto ester can act as a bidentate ligand, forming stable complexes with a variety of metal ions. By incorporating this compound into a polymer, it may be possible to create materials that can selectively bind and remove metal ions from solution, with potential applications in water purification or catalysis. The steric hindrance provided by the gem-dimethyl group could influence the coordination geometry and selectivity for specific metal ions.

The following table outlines how the structural features of this compound can be used to tune material properties:

Structural FeaturePotential ModificationResulting Property ChangePotential Application
gem-Dimethyl Group-Increased thermal stability, hydrophobicityHigh-performance polymers, hydrophobic coatings
Keto GroupReduction to hydroxylIncreased hydrophilicity, site for further functionalizationBiomaterials, functional surfaces
Ester GroupHydrolysis to carboxylic acidpH-responsive behavior, site for amidationSmart materials, drug delivery
β-Keto Ester MoietyChelation of metal ionsMetal-binding capacity, catalytic activityEnvironmental remediation, catalysis

Investigation of its Utility in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The structural elements of this compound suggest its potential as a building block in the construction of such supramolecular structures.

The β-keto ester functionality is known to exhibit keto-enol tautomerism. The enol form possesses a hydroxyl group and a conjugated system, which can participate in strong hydrogen bonding interactions. This ability to form specific hydrogen bonds is a key principle in the design of self-assembling systems. For example, molecules containing the β-keto enol moiety can form dimers or larger aggregates through hydrogen bonding. The presence of the gem-dimethyl group could influence the stability and geometry of these hydrogen-bonded assemblies.

Furthermore, as mentioned previously, the enolate of the β-keto ester is an excellent ligand for metal ions. This property can be exploited in supramolecular chemistry to construct coordination polymers or metallosupramolecular assemblies . By reacting a derivative of this compound containing a second coordinating site with a metal ion, it would be possible to form one-, two-, or three-dimensional networks held together by metal-ligand bonds. The steric bulk of the gem-dimethyl group would likely play a crucial role in directing the self-assembly process and determining the final architecture of the supramolecular structure.

The potential for forming self-assembled monolayers (SAMs) on various surfaces is another area of interest. By modifying the ester group with a long alkyl chain terminating in a surface-active group (e.g., a thiol or a silane), it would be possible to create molecules that can self-assemble on gold or silica (B1680970) surfaces, respectively. The β-keto ester headgroup could then be used to bind specific molecules or ions, creating a functionalized surface.

While direct research on the supramolecular chemistry of this compound is lacking, the principles derived from the study of other β-keto esters provide a strong foundation for future investigations in this area. The unique combination of functional groups and steric hindrance in this molecule makes it an intriguing candidate for the development of novel supramolecular materials with tailored properties.

Future Research Directions and Emerging Areas for Ethyl 3,3 Dimethyl 4 Oxobutanoate

Development of Novel Cascade and Multicomponent Reactions

The development of cascade and multicomponent reactions represents a significant frontier in organic synthesis, aiming to construct complex molecular architectures in a single operation. For ethyl 3,3-dimethyl-4-oxobutanoate, future research will likely focus on its application as a key building block in such transformations. Its bifunctional nature, possessing both an ester and an aldehyde group, makes it an ideal candidate for designing novel reaction sequences.

Key Research Objectives:

Design of Novel Cascade Sequences: Exploration of new cascade reactions initiated by either the aldehyde or the enolizable ester functionality.

Multicomponent Reaction (MCR) Development: Design and optimization of MCRs that incorporate this compound to generate diverse heterocyclic and acyclic scaffolds.

Stereoselective Transformations: Development of asymmetric cascade and multicomponent reactions to produce chiral molecules with high enantiomeric and diastereomeric purity.

Reaction TypePotential ReactantsPotential Products
Cascade ReactionAmines, Michael acceptorsHighly substituted piperidines
Multicomponent ReactionIsocyanides, ammonia, other carbonylsSubstituted dihydropyrimidines

Photoredox and Electrochemistry Approaches to Functionalization

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods. These techniques enable unique bond formations and functionalizations under mild conditions. The application of these methods to this compound is a promising area for future investigation.

Emerging Research Areas:

Radical-Based C-H Functionalization: Utilizing photoredox catalysis to achieve selective C-H functionalization at various positions of the molecule.

Electrochemical Coupling Reactions: Development of electrochemical methods for carbon-carbon and carbon-heteroatom bond formation, using this compound as a substrate.

Redox-Neutral Transformations: Designing novel transformations that proceed under redox-neutral conditions, minimizing waste and improving atom economy.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology provide numerous advantages over batch processing, including enhanced safety, improved reaction control, and facile scalability. The integration of this compound chemistry with these technologies is a key area for future development.

Potential Applications:

Continuous Synthesis: Development of continuous flow processes for the synthesis and derivatization of this compound.

Hazardous Reaction Management: Safely performing hazardous reactions, such as those involving unstable intermediates or highly exothermic processes, in microreactors.

Automated Synthesis and Optimization: Utilizing automated flow systems for rapid reaction optimization and library synthesis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling has become an indispensable tool in modern chemical research. Applying advanced computational methods to study the reactivity and synthetic pathways of this compound can accelerate the discovery of new reactions and optimize existing ones.

Future Research Directions:

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions.

Predictive Modeling for Catalyst Design: Employing computational screening to identify optimal catalysts for specific transformations.

In Silico Reaction Discovery: Discovering new synthetic routes and potential products through computational exploration of the reaction landscape.

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis Initiatives

The development of sustainable and unconventional synthetic methods is a paramount goal in modern chemistry. Future research on this compound will undoubtedly focus on greener and more efficient synthetic strategies.

Key Initiatives:

Bio-based Synthesis: Exploring biosynthetic routes to this compound and its precursors from renewable feedstocks.

Alternative Solvents and Catalysts: Investigating the use of green solvents (e.g., water, supercritical CO2) and earth-abundant metal catalysts.

Circular Economy Approaches: Developing methods for the recycling and reuse of catalysts and reagents used in its synthesis and transformations.

Research AreaFocusPotential Impact
BiocatalysisEnzymatic synthesis and transformationsReduced environmental footprint
MechanochemistrySolvent-free reaction conditionsDecreased solvent waste
SonochemistryUltrasound-assisted synthesisEnhanced reaction rates and yields

Q & A

Q. Q1. What are the common synthetic routes for ethyl 3,3-dimethyl-4-oxobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Claisen condensation or alkylation of β-keto ester precursors. For example, alkylation of ethyl acetoacetate with methyl halides under basic conditions (e.g., NaH or LDA) can introduce dimethyl groups at the β-position. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .
  • Temperature : Low temperatures (−78°C to 0°C) minimize side reactions like over-alkylation .
  • Workup : Acidic quenching followed by extraction (e.g., ethyl acetate/water) improves purity .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ester carbonyl (δ ~170 ppm) and dimethyl groups (δ ~1.2–1.4 ppm for CH3_3) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% for synthetic intermediates) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 173) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in nucleophilic addition reactions?

The 3,3-dimethyl substituent introduces steric hindrance, which:

  • Reduces enolate formation : Bulky groups hinder deprotonation at the α-carbon, requiring stronger bases (e.g., LDA vs. NaOH) .
  • Directs regioselectivity : In Michael additions, the dimethyl group favors attack at the less hindered carbonyl site .
  • Impacts tautomer equilibrium : Stabilizes the keto form over enol due to hyperconjugation, altering reaction pathways .

Q. Q4. What strategies are effective for enantioselective synthesis of chiral derivatives using this compound?

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during alkylation or aldol reactions .
  • Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for asymmetric Mannich reactions .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of ester intermediates .

Q. Q5. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (CDCl3_3) vs. DMSO-d6_6 shift NMR peaks (e.g., ester carbonyl δ varies by ±3 ppm) .
  • Impurity interference : Trace aldehydes or ketones in starting materials can form adducts; rigorous purification (e.g., column chromatography) is critical .
  • Tautomer dynamics : Variable-temperature NMR can confirm enol-keto equilibrium shifts in solution .

Experimental Design & Data Analysis

Q. Q6. How should researchers design kinetic studies to evaluate the stability of this compound under acidic/basic conditions?

  • pH-controlled degradation : Monitor hydrolysis via:
    • UV-Vis spectroscopy : Absorbance changes at λ = 240–260 nm (ester carbonyl n→π^* transitions) .
    • TLC : Silica gel plates (eluent: hexane/ethyl acetate) to track degradation products .
  • Rate constants : Use pseudo-first-order kinetics under excess acid/base to calculate half-life (e.g., t1/2_{1/2} ~2 h in 1M HCl at 25°C) .

Q. Q7. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to assess activation barriers for Diels-Alder reactions .
  • Molecular docking : Simulate interactions with chiral catalysts to predict enantiomeric excess (e.g., using AutoDock Vina) .

Environmental & Safety Considerations

Q. Q8. What are the environmental degradation pathways for this compound, and how can they be studied?

  • Hydrolysis : Under neutral pH, ester hydrolysis yields 3,3-dimethyl-4-oxobutanoic acid; GC-MS identifies degradation products .
  • Photolysis : UV irradiation (λ = 254 nm) induces radical cleavage; monitor via LC-HRMS .
  • Biodegradation : Soil microcosm studies with Pseudomonas spp. can quantify microbial breakdown rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.